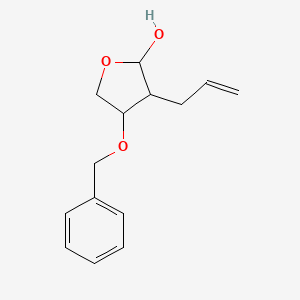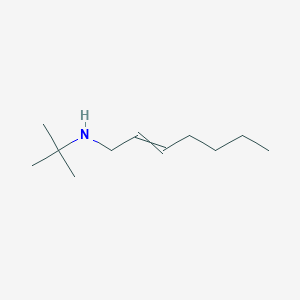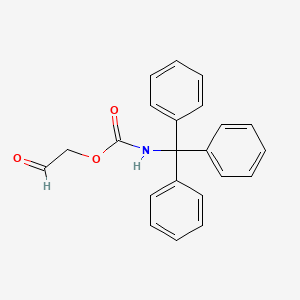![molecular formula C6H5NO3 B15163413 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde CAS No. 188745-48-4](/img/structure/B15163413.png)
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde is a heterocyclic compound that features a fused dioxole and pyrrole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde typically involves the construction of the dioxole and pyrrole rings followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of corresponding alcohols.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carboxylic acid.
Reduction: 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-methanol.
Substitution: Halogenated or nitrated derivatives of the parent compound.
科学研究应用
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
2H,5H-[1,3]Dioxolo[4,5-f]indole: Another fused dioxole compound with an indole ring instead of a pyrrole ring.
1H-Indole-3-carbaldehyde: A related compound with an indole ring and an aldehyde group.
Uniqueness
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde is unique due to its specific ring structure and the presence of both dioxole and pyrrole rings
属性
CAS 编号 |
188745-48-4 |
|---|---|
分子式 |
C6H5NO3 |
分子量 |
139.11 g/mol |
IUPAC 名称 |
[1,3]dioxolo[4,5-c]pyrrole-5-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-7-1-5-6(2-7)10-4-9-5/h1-3H,4H2 |
InChI 键 |
YYYGSVGCYBRKLL-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=CN(C=C2O1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


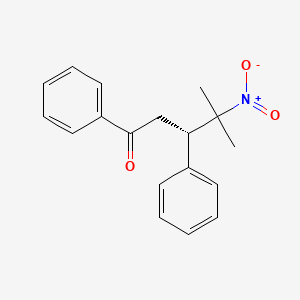
![4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one](/img/structure/B15163340.png)
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
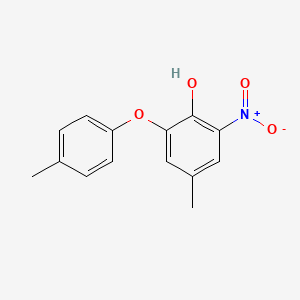
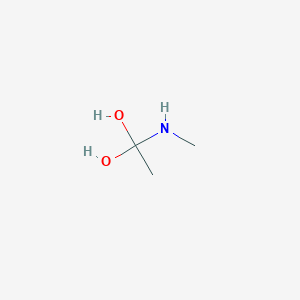
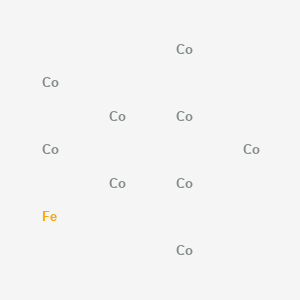
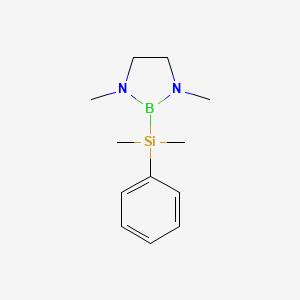
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
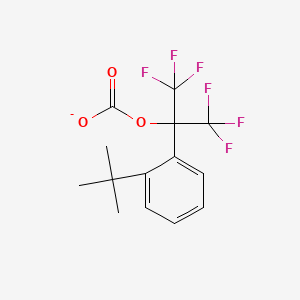
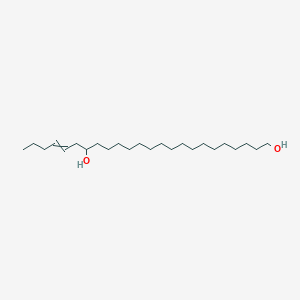
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
